

An In-depth Technical Guide to 2-Methyl-1-dodecene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-dodecene

Cat. No.: B098622

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Methyl-1-dodecene**, including its nomenclature, physicochemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may utilize this compound as a synthetic intermediate.

Nomenclature

The standard IUPAC name for this compound is 2-methyldodec-1-ene.[\[1\]](#) It is also known by several synonyms, which are listed below:

- **2-METHYL-1-DODECENE**[\[2\]](#)
- 2-methyl-dodec-1-ene[\[2\]](#)
- 1-Dodecene, 2-methyl-

Physicochemical Properties

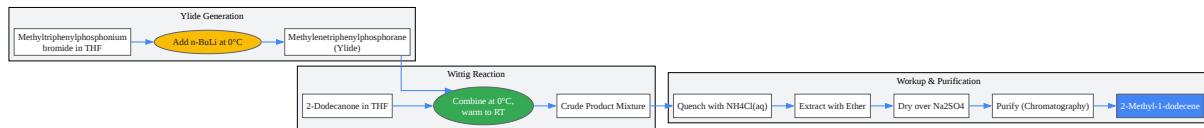
The key physicochemical properties of **2-Methyl-1-dodecene** are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₆	[3]
Molecular Weight	182.35 g/mol	[1]
CAS Number	16435-49-7	[1][3]
Appearance	Colorless liquid	
Density	0.769 g/mL	[4]
Melting Point	-31 °C	[4]
Boiling Point	231 °C	[4]
Refractive Index	1.4355	[4]
SMILES	CCCCCCCCCCC(C)=C	[4]
InChIKey	PWRBDKMPAZFC ^{SV} - UHFFFAOYSA-N	[3][4]

Synthesis and Reactivity

2-Methyl-1-dodecene, as a branched alpha-olefin, can be synthesized through several established organic chemistry methods. Its terminal double bond is a site of high reactivity, allowing for a variety of functionalization reactions.

Synthesis of 2-Methyl-1-dodecene


Two common laboratory-scale synthesis methods for terminal alkenes like **2-Methyl-1-dodecene** are the Wittig reaction and the Grignard reaction followed by dehydration.

Experimental Protocol 1: Wittig Reaction

The Wittig reaction allows for the unambiguous placement of the double bond by reacting a phosphorus ylide with a ketone.[5][6]

- Ylide Generation:

- Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the cooled suspension.
- Allow the mixture to warm to room temperature and stir until the characteristic color change indicates the formation of the ylide.
- Wittig Reaction:
 - Cool the ylide solution back to 0 °C.
 - Add a solution of 2-dodecanone in anhydrous THF dropwise to the ylide solution.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and remove the solvent under reduced pressure.
 - The primary byproduct, triphenylphosphine oxide, can be removed through filtration or column chromatography to yield the purified **2-Methyl-1-dodecene**.[\[6\]](#)

[Click to download full resolution via product page](#)

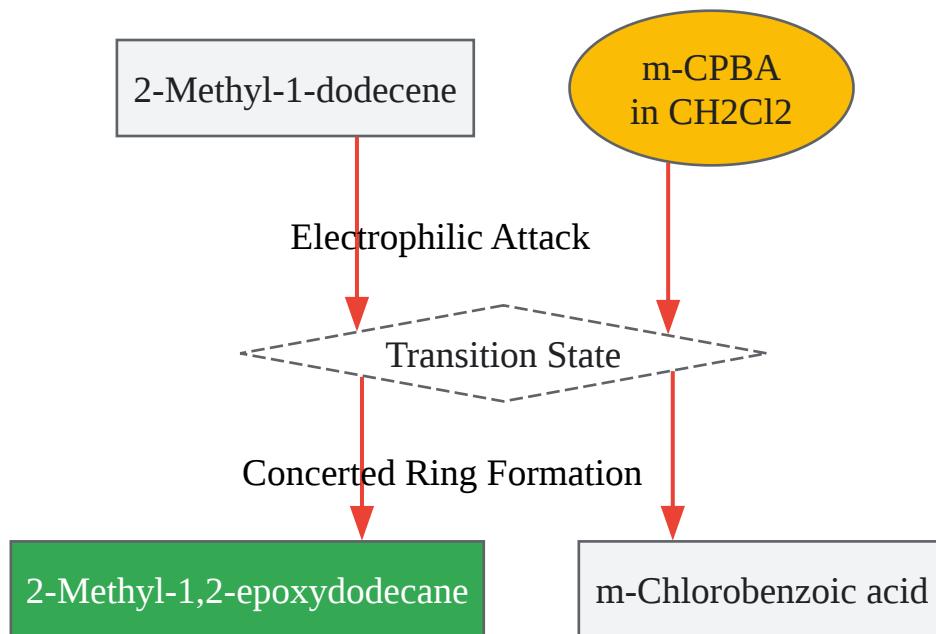
Caption: Workflow for the synthesis of **2-Methyl-1-dodecene** via the Wittig reaction.

Experimental Protocol 2: Grignard Reaction followed by Dehydration

This two-step method involves forming a tertiary alcohol from a Grignard reagent and a ketone, followed by acid-catalyzed dehydration.

- Grignard Reagent Formation and Reaction:
 - Prepare a Grignard reagent from 1-bromodecane and magnesium turnings in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.
 - Cool the Grignard solution to 0 °C in an ice bath.
 - Add acetone dropwise to the cooled Grignard solution. The reaction is exothermic and should be controlled.
 - After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to yield crude 2-methyl-2-dodecanol.
- Dehydration:
 - Heat the crude 2-methyl-2-dodecanol with a dehydrating agent, such as sulfuric acid or anhydrous copper(II) sulfate, to induce the elimination of water.
 - The resulting alkene is then purified by fractional distillation. It's important to note that this step can lead to a mixture of alkene isomers, including the more substituted and thermodynamically favored 2-methyl-2-dodecene.


Reactivity of 2-Methyl-1-dodecene

The terminal double bond of **2-Methyl-1-dodecene** is susceptible to various electrophilic addition and oxidation reactions.

Experimental Protocol 3: Epoxidation

Epoxidation of **2-Methyl-1-dodecene** with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-1,2-epoxydodecane, a valuable synthetic intermediate.

- Dissolve **2-Methyl-1-dodecene** in a suitable solvent like dichloromethane (CH_2Cl_2) in a round-bottom flask.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to quench and remove excess peroxy acid.
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude epoxide, which can be further purified by column chromatography.

[Click to download full resolution via product page](#)

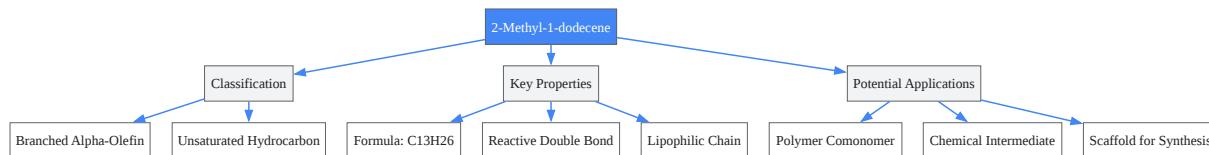
Caption: Reaction pathway for the epoxidation of **2-Methyl-1-dodecene**.

Potential Applications in Research and Development

While direct applications of **2-Methyl-1-dodecene** in drug development are not extensively documented, its structural features and reactivity make it a compound of interest for various applications.

Polymer Science

As a branched alpha-olefin, **2-Methyl-1-dodecene** can serve as a comonomer in the synthesis of polyolefins. The incorporation of branched monomers can be used to modify the physical and mechanical properties of polymers, such as their crystallinity, density, and flexibility.


Chemical Intermediate

2-Methyl-1-dodecene is a versatile intermediate for the synthesis of other fine chemicals. For example, hydroformylation can produce 2,3-dimethyl-dodecanal, and oxidation can lead to various functionalized long-chain compounds. These derivatives can be valuable in the production of surfactants, lubricants, and other specialty chemicals.

Relevance to Drug Development

In the context of drug discovery, small chemical modifications can lead to significant changes in the biological activity of a molecule. The introduction of a methyl group, often referred to as the "magic methyl" effect, can enhance the potency and selectivity of a drug candidate by improving its binding to the target protein or by altering its metabolic stability.^[7]

While **2-Methyl-1-dodecene** itself is not a drug, it serves as a scaffold that could be elaborated into more complex molecules for biological screening. The long alkyl chain provides lipophilicity, which is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Pharmaceutical intermediates are crucial in the drug development pipeline, enabling the synthesis of complex active pharmaceutical ingredients (APIs).^[8] The reactivity of the double bond in **2-Methyl-1-dodecene** allows for the introduction of various functional groups that could be key for biological activity.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-Methyl-1-dodecene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyldodec-1-ene | C13H26 | CID 519267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-1-DODECENE CAS#: 16435-49-7 [amp.chemicalbook.com]
- 3. 2-Methyl-1-dodecene [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]

• To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1-dodecene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098622#iupac-name-and-synonyms-for-2-methyl-1-dodecene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com